Methyl 5-isopropoxy-2-methylbenzoate
Description
Methyl 5-isopropoxy-2-methylbenzoate is an aromatic benzoate ester featuring a methyl ester group at position 2 and an isopropoxy substituent at position 5 on the benzene ring. The methyl ester variant likely shares similar reactivity and functional versatility, given the structural similarity to other methyl benzoates used as intermediates in drug synthesis (e.g., antiulcer or antihypertensive agents) .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 2-methyl-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-8(2)15-10-6-5-9(3)11(7-10)12(13)14-4/h5-8H,1-4H3 |
InChI Key |
OIQJDYSWXUGXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-isopropoxy-2-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 5-isopropoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropoxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 5-isopropoxy-2-methylbenzoic acid.
Reduction: Formation of 5-isopropoxy-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5-isopropoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-isopropoxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Methyl 5-(2-bromoacetyl)-2-propoxybenzoate
- Structure : Features a propoxy group at position 2 and a bromoacetyl substituent at position 4.
- Properties : The molecule exhibits a planar aromatic ring with an ester group deviating by 41.65° from the plane. Weak C–H⋯O interactions contribute to a layered crystal structure .
- Applications : Serves as an intermediate for synthesizing phosphodiesterase-5 (PDE5) inhibitors. Its bromoacetyl group enhances electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions .
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate
- Structure : Contains dihydroxy groups at positions 2 and 4 and a 2-methylpropanamido substituent at position 5.
- Properties : The amide group increases hydrogen-bonding capacity, likely improving crystallinity and thermal stability compared to ester-dominated analogs .
- Applications : Designed for derivatization and biological studies, leveraging the amide group’s compatibility with peptide coupling or metal coordination .
- Contrast : The dihydroxy groups enhance polarity and acidity (pKa ~8–10), making this compound more water-soluble than Methyl 5-isopropoxy-2-methylbenzoate, which has hydrophobic isopropoxy and methyl ester groups.
Ethyl 5-isopropoxy-2-methylbenzoate
- Structure : Ethyl ester analog of the target compound.
- Contrast : The ethyl ester may offer slightly higher lipophilicity than the methyl variant, affecting membrane permeability in drug delivery.
Sandaracopimaric Acid Methyl Ester and Related Diterpene Esters
- Structure : Diterpene-derived methyl esters (e.g., sandaracopimaric acid methyl ester) with fused bicyclic frameworks, distinct from aromatic benzoates .


- Applications : Found in plant resins (e.g., Austrocedrus chilensis) and studied for ecological roles or as biomarkers .
- Contrast : These compounds exhibit higher molecular weights (>300 g/mol) and complex stereochemistry compared to the simpler aromatic this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


